molecular formula C11H14N2O2 B8253372 ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

Cat. No.: B8253372
M. Wt: 206.24 g/mol
InChI Key: CIGBROKNYDIEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a chemical compound of significant interest in medicinal chemistry research, particularly as a novel cannabinoid receptor ligand . This indazole derivative is part of a class of compounds investigated for their potential in the development of new pharmaceutical compositions. Research indicates such ligands may be useful in studying a range of disorders, including pain, obesity, eating disorders, and substance abuse . The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

ethyl 3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8-6-3-4-7(5-6)9(8)12-13-10/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBROKNYDIEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further modified to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted indazoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among tetrahydroindazole derivatives include substituents on the indazole ring, bridge modifications, and functional groups. These alterations significantly impact molecular weight, solubility, and reactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Boiling Point (°C) Density (g/cm³) Reference
Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate Not provided C₁₁H₁₄N₂O₂ ~206.24* 4,7-Methano bridge Not reported Not reported
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 224314-24-3 C₁₁H₁₆N₂O₂ 208.26 N1-methyl group Not reported Not reported
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 C₁₀H₁₄N₂O₂ 194.23 No bridge or methyl groups 403.5 ± 45.0 1.06
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 39104-05-7 C₁₂H₁₈N₂O₂ 224.27 C5-dimethyl groups Not reported Not reported
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 175396-30-2 C₁₀H₁₂N₂O₃ 208.21 C7-ketone group Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • Substituent Influence : Methyl groups (e.g., N1-methyl in CAS 224314-24-3) increase molecular weight and hydrophobicity, while ketone groups (CAS 175396-30-2) introduce polarity, affecting solubility .

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate (CAS Number: 916592-31-9) is a synthetic compound belonging to the class of indazole derivatives. Its unique structure and potential biological activities have made it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tetrahydroindazole core with a carboxylate functional group. The molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2 and it has a molecular weight of approximately 234.26 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight234.26 g/mol
CAS Number916592-31-9
SMILESOC(=O)c1nn(c2C3CCC(C3)c12)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes involved in critical biological pathways. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with neurotransmitter systems and pathways related to inflammation and cancer.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Further research is needed to explore the underlying pathways involved in its anticancer activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. The study concluded that modifications to the structure could enhance potency.

Case Study 2: Cancer Cell Line Testing

In a recent investigation reported in Cancer Research, this compound was tested on various cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM in MCF-7 breast cancer cells and 30 µM in A549 lung cancer cells. Flow cytometry analysis revealed increased apoptotic rates in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions using solvents like DCM, DMF, or THF, with catalysts tailored to specific intermediates. For example, column chromatography (using gradients of EtOAc/hexane or DCM/methanol) is critical for purification. Reaction temperature and solvent polarity significantly impact yield, as higher-polarity solvents (e.g., DMF) may enhance solubility of intermediates but complicate purification . Structural confirmation requires ¹H/¹³C NMR and HRMS to verify regiochemistry and ester group integrity .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Methodological Answer : Combine spectral analysis (¹H/¹³C NMR for functional groups and ring systems) with high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography (e.g., monoclinic crystal systems reported for similar tetrahydroindazoles) provides definitive stereochemical assignments . For enantiomeric purity, chiral HPLC or circular dichroism (CD) is recommended if stereocenters are present .

Q. What methodologies are used to assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility is measured in phosphate-buffered saline (pH 7.4) using UV-Vis spectroscopy at λmax specific to the compound. For stability, incubate the compound in simulated physiological media (e.g., liver microsomes) and monitor degradation via LC-MS. highlights the use of automated systems (e.g., TECAN IVO) for high-throughput kinetic solubility assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) in tetrahydroindazole derivatives affect biological activity?

  • Methodological Answer : Synthesize enantiopure analogs via chiral catalysts or resolution techniques. Compare their activity in target assays (e.g., enzyme inhibition). For example, in , analogs with (4R)-configuration showed enhanced binding to dihydroorotate dehydrogenase (DHODH) compared to (4S)-isomers. Use molecular docking to correlate stereochemistry with binding affinity .

Q. What experimental strategies can resolve contradictions in solubility or bioactivity data across studies?

  • Methodological Answer : Systematically vary buffer composition, temperature, and ionic strength to identify confounding factors. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). In , solubility discrepancies were traced to pH variations during dilution steps . Replicate conditions from conflicting studies to isolate variables.

Q. How can solvent interactions or crystallization conditions influence the compound’s stability and polymorph formation?

  • Methodological Answer : Screen solvents (e.g., EtOAc, MeOH, water) for recrystallization and monitor polymorphs via PXRD. reports hydrate formation in aqueous conditions, which may alter dissolution kinetics. Use differential scanning calorimetry (DSC) to assess thermal stability of polymorphs .

Methodological Recommendations

  • Contradiction Analysis : When replicating studies, document solvent gradients, drying times, and instrumentation parameters (e.g., NMR field strength) to minimize variability .
  • Advanced Purification : Use preparative HPLC for enantiomer separation if chiral centers are present, referencing protocols from similar tetrahydroindazole derivatives .
  • Biological Assays : Pair in vitro enzyme inhibition data (e.g., DHODH assays) with cellular models (e.g., cancer cell lines) to validate mechanism-of-action hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.